

# An In-depth Technical Guide on the Stereochemical Properties of cis-2-Methylcyclopentanol

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## Compound of Interest

Compound Name: 2-Methylcyclopentanol

Cat. No.: B036010

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## Abstract

**cis-2-Methylcyclopentanol** is a cyclic alcohol characterized by a cyclopentane ring with a methyl group and a hydroxyl group situated on adjacent carbon atoms in a cis configuration.<sup>[1]</sup> This specific stereochemistry imparts distinct physical and chemical properties that make it a valuable chiral building block in organic synthesis. Its derivatives are of particular interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the stereochemical properties of **cis-2-Methylcyclopentanol**, including its synthesis, chiral resolution, and spectroscopic characterization. Detailed experimental protocols for its preparation and separation of enantiomers are provided, along with key quantitative data. Furthermore, this guide explores the potential applications of the **cis-2-methylcyclopentanol** scaffold in drug development, supported by visualizations of relevant concepts and workflows.

## Introduction

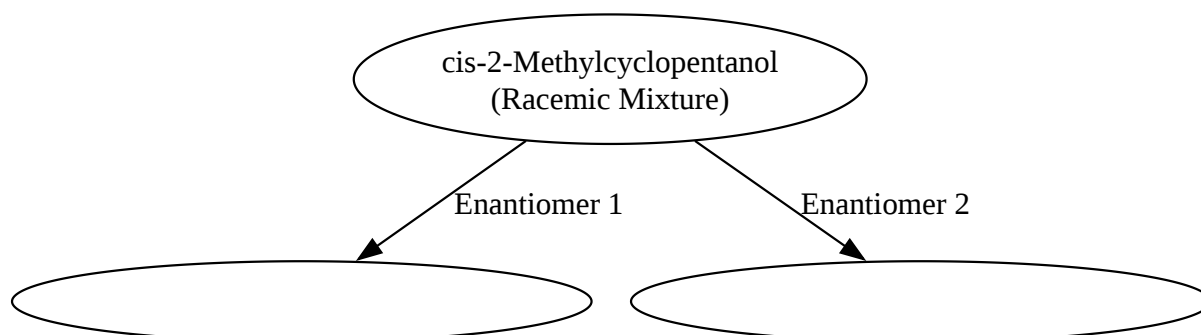
The cyclopentane ring is a fundamental structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.<sup>[2]</sup> The conformational flexibility of the five-

membered ring, coupled with the defined spatial arrangement of its substituents, makes cyclopentanol derivatives attractive scaffolds for the design of novel therapeutic agents. **cis-2-Methylcyclopentanol**, with its two contiguous stereocenters, exists as a pair of enantiomers: (1R,2S)-**2-methylcyclopentanol** and (1S,2R)-**2-methylcyclopentanol**.<sup>[3][4]</sup> The precise control and characterization of this stereochemistry are paramount for its application in asymmetric synthesis and the development of stereochemically pure active pharmaceutical ingredients (APIs).

## Stereochemical Properties

The defining feature of **cis-2-methylcyclopentanol** is the orientation of the methyl and hydroxyl groups on the same side of the cyclopentane ring. This arrangement gives rise to a racemic mixture of two enantiomers.

## Stereoisomers



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## Spectroscopic and Physicochemical Data

The structural and stereochemical features of **cis-2-methylcyclopentanol** can be elucidated through various spectroscopic techniques. The following tables summarize key quantitative data.

## Physicochemical Properties

Property	Value	Reference
CAS Number	25144-05-2	[5]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O	[6]
Molecular Weight	100.16 g/mol	[7]
Appearance	Colorless liquid	[1]
pKa (Predicted)	15.33 ± 0.40	[8]

## Spectroscopic Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Carbon Atom	Chemical Shift (ppm)	Reference
C1 (CH-OH)	76.5	[9]
C2 (CH-CH <sub>3</sub> )	41.8	[9]
C3 (CH <sub>2</sub> )	34.9	[9]
C4 (CH <sub>2</sub> )	21.5	[9]
C5 (CH <sub>2</sub> )	30.2	[9]
CH <sub>3</sub>	16.1	[9]

Note: Data is based on the literature reference for cis-2-methylcyclopentanol and may vary slightly depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
~3400 (broad)	O-H stretch	[1][10]
~2960	C-H stretch (sp <sup>3</sup> )	[1][10]
~1450	C-H bend	[1][10]
~1050	C-O stretch	[1][10]

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Putative Fragment	Reference
100	~5	[M] <sup>+</sup>	[11]
85	~45	[M - CH <sub>3</sub> ] <sup>+</sup>	[11]
82	~60	[M - H <sub>2</sub> O] <sup>+</sup>	[11]
67	~100	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>	[11]
57	~85	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	[11]
43	~75	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	[11]

## Experimental Protocols

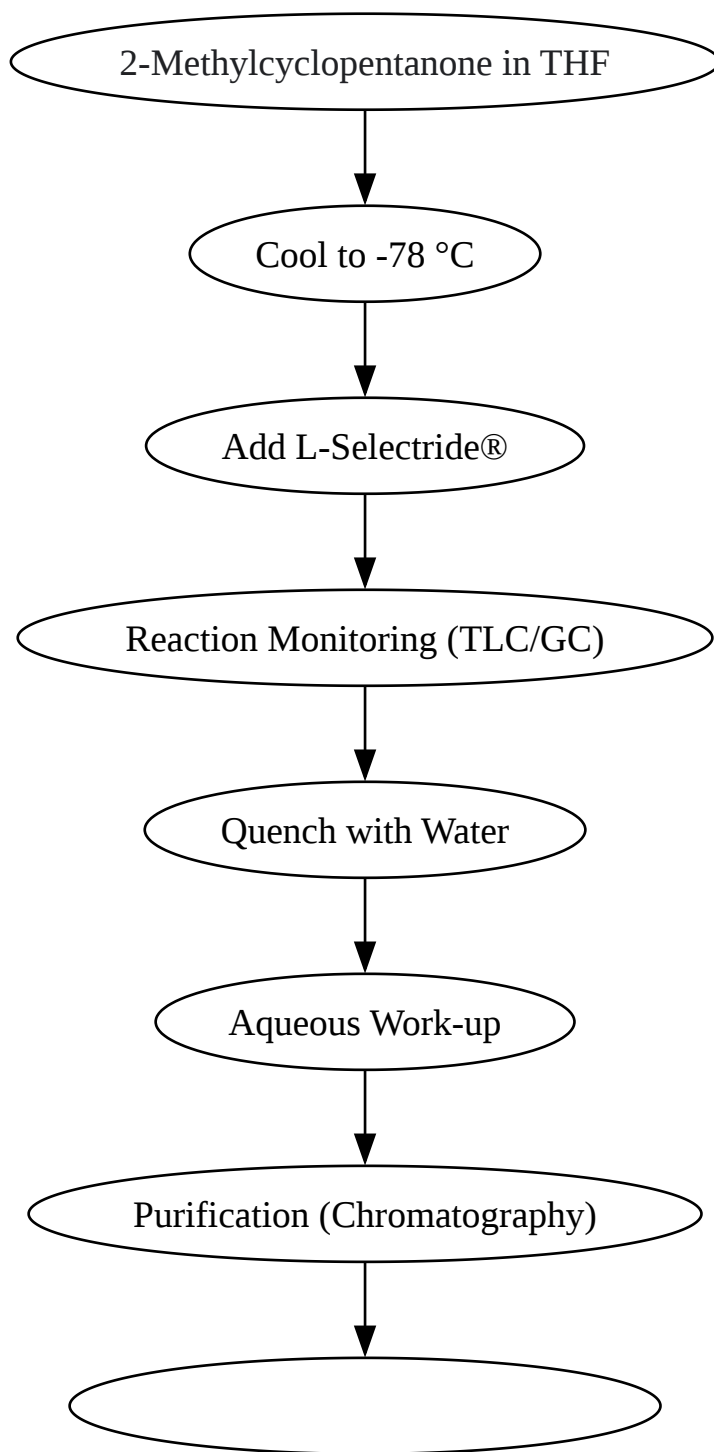
Detailed methodologies for the synthesis and chiral resolution of **cis-2-methylcyclopentanol** are crucial for its application in research and development.

### Synthesis via Stereoselective Reduction

A common method for the synthesis of **cis-2-methylcyclopentanol** is the stereoselective reduction of 2-methylcyclopentanone. The use of sterically hindered reducing agents favors the formation of the cis diastereomer.[12]

Protocol: Diastereoselective Reduction of 2-Methylcyclopentanone

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-methylcyclopentanone (1 equivalent) in anhydrous tetrahydrofuran (THF).
- **Cooling:** The flask is cooled to -78 °C using a dry ice/acetone bath.
- **Addition of Reducing Agent:** A solution of L-Selectride® (1.0 M in THF, 1.2 equivalents) is added dropwise to the stirred ketone solution via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.[\[13\]](#)
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-3 hours).
- **Quenching:** The reaction is carefully quenched at -78 °C by the slow, dropwise addition of water.
- **Work-up:** The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with saturated aqueous ammonium chloride solution, followed by brine.
- **Purification:** The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield **cis-2-methylcyclopentanol**.



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## Chiral Resolution via Enzymatic Acylation

Enzymatic kinetic resolution is an efficient method for separating the enantiomers of **cis-2-methylcyclopentanol**. Lipases are commonly used to selectively acylate one enantiomer,

allowing for the separation of the resulting ester and the unreacted alcohol.[\[14\]](#)

#### Protocol: Lipase-Catalyzed Kinetic Resolution

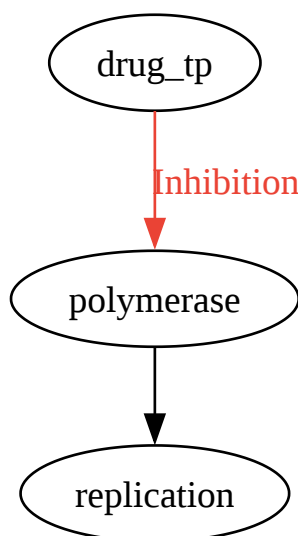
- **Reaction Setup:** To a solution of racemic **cis-2-methylcyclopentanol** (1 equivalent) in a suitable organic solvent (e.g., diethyl ether), add vinyl acetate (2 equivalents) as the acyl donor.
- **Enzyme Addition:** Add a lipase, such as Novozym 435 (from *Candida antarctica* B), to the reaction mixture.[\[14\]](#)
- **Reaction Monitoring:** The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.
- **Enzyme Removal:** Once the desired conversion is reached, the enzyme is removed by filtration.
- **Separation:** The filtrate, containing the acylated enantiomer and the unreacted alcohol enantiomer, is concentrated under reduced pressure. The two compounds are then separated by flash column chromatography.
- **Hydrolysis (Optional):** The separated ester can be hydrolyzed back to the alcohol using a base (e.g., NaOH in methanol/water) to obtain the other enantiomerically pure alcohol.

## Applications in Drug Development

While **cis-2-methylcyclopentanol** itself is not a therapeutic agent, its structural motif is found in various biologically active molecules. The cyclopentane ring serves as a bioisostere for the furanose ring in nucleosides, leading to the development of carbocyclic nucleoside analogues with enhanced metabolic stability.[\[15\]](#) These analogues have shown promise as antiviral and anticancer agents.[\[16\]](#)[\[17\]](#)

## Hypothetical Signaling Pathway Inhibition

Many antiviral carbocyclic nucleosides function by inhibiting viral DNA or RNA polymerases. After entering a cell, they are phosphorylated to the triphosphate form by host cell kinases. This triphosphate analogue then acts as a competitive inhibitor or a chain terminator during viral nucleic acid replication.



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## Conclusion

**cis-2-Methylcyclopentanol** is a stereochemically rich molecule with significant potential as a chiral starting material in organic synthesis. Its preparation in a diastereomerically and enantiomerically pure form is achievable through stereoselective reduction and enzymatic resolution, respectively. The spectroscopic and physicochemical data presented in this guide provide a foundation for its characterization and quality control. The application of the cyclopentanol scaffold in the design of carbocyclic nucleosides highlights the importance of this structural motif in modern drug discovery. Further exploration of derivatives of **cis-2-methylcyclopentanol** is warranted to uncover new therapeutic agents and advanced materials.

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